molecular formula C21H16N2O5 B5384545 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B5384545
M. Wt: 376.4 g/mol
InChI Key: CLETUFNJTJXMOE-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or pyridine and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with various molecular targets. For example, as an antibacterial agent, it disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death . As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its combination of functional groups and the resulting biological activities. Its ability to act as both an antibacterial agent and a corrosion inhibitor highlights its versatility and potential for diverse applications .

Properties

IUPAC Name

2-amino-5-hydroxy-4-(4-methoxyphenyl)-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-10-7-16(25)27-15-8-14(24)19-18(11-3-5-12(26-2)6-4-11)13(9-22)21(23)28-20(19)17(10)15/h3-8,18,24H,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLETUFNJTJXMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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